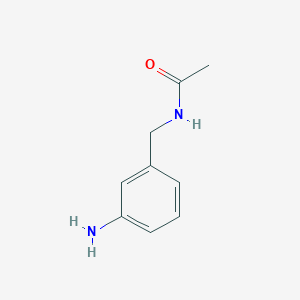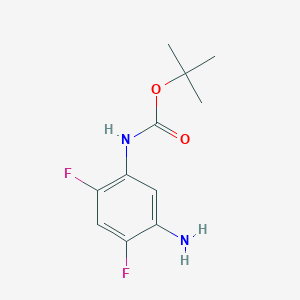
tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate
Descripción general
Descripción
“tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate” is a chemical compound with the CAS Number: 179741-60-7 . It has a molecular weight of 244.23 . The IUPAC name for this compound is tert-butyl 2-amino-4,5-difluorophenylcarbamate . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 244.23 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP1A2 .Aplicaciones Científicas De Investigación
Tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. It has also been used in the synthesis of compounds for medical, industrial, and agricultural purposes. Additionally, it has been used in the synthesis of organic materials, such as polymers and monomers, and in the synthesis of inorganic materials, such as catalysts and pigments.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate is not well understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This reaction results in the formation of a new bond between the tert-butyl and the substrate molecule. This reaction is believed to be the primary mechanism of action of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and antifungal properties. Additionally, it may have antioxidant and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate is a useful compound for laboratory experiments due to its high reactivity and low toxicity. It is also relatively easy to synthesize and is stable in a wide range of conditions. However, it is important to note that the compound is volatile and can be explosive if heated above its flash point. Additionally, the compound can be hazardous to handle and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate. These include the development of new pharmaceuticals and organic materials, as well as the synthesis of inorganic materials. Additionally, further research into the biochemical and physiological effects of the compound could lead to new medical treatments. Finally, the compound could be used in the synthesis of new catalysts and pigments.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-8(14)6(12)4-7(9)13/h4-5H,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPOOOGXODOWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B3324021.png)
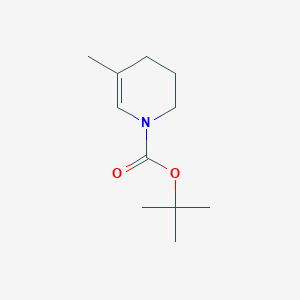

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)


![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate](/img/structure/B3324073.png)
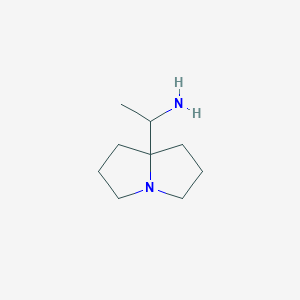
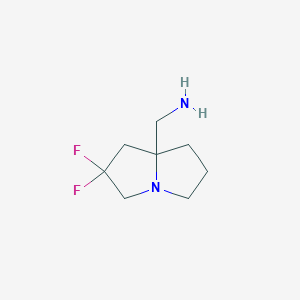
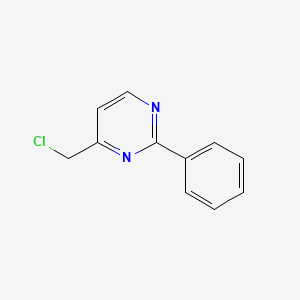
![(R)-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B3324108.png)
![N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B3324111.png)
